(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Addition of the Fluorobenzyl Group: This step might involve nucleophilic substitution reactions.
Formation of the Pyridinylmethylene Group: This can be done through condensation reactions with pyridine derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases like cancer or infections.
Industry
Chemical Synthesis: Utilized in the synthesis of other complex molecules.
Agriculture: Possible applications as agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Benzoxazines: Compounds with similar core structures.
Fluorobenzyl Derivatives: Compounds containing the fluorobenzyl group.
Pyridinylmethylene Compounds: Molecules with the pyridinylmethylene moiety.
Uniqueness
(2E)-6-Amino-4-(4-fluorobenzyl)-2-(pyridin-2-ylmethylene)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H22FN3O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2E)-6-amino-4-[(4-fluorophenyl)methyl]-2-(pyridin-2-ylmethylidene)-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C21H22FN3O2/c22-15-6-4-14(5-7-15)13-25-18-11-16(23)8-9-19(18)27-20(21(25)26)12-17-3-1-2-10-24-17/h1-7,10,12,16,18-19H,8-9,11,13,23H2/b20-12+ |
InChI Key |
YTLPJBCKQMITPA-UDWIEESQSA-N |
Isomeric SMILES |
C1CC2C(CC1N)N(C(=O)/C(=C\C3=CC=CC=N3)/O2)CC4=CC=C(C=C4)F |
Canonical SMILES |
C1CC2C(CC1N)N(C(=O)C(=CC3=CC=CC=N3)O2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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